molecular formula C11H16N4 B11893937 2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11893937
M. Wt: 204.27 g/mol
InChI Key: WZKGUKNOQFDDBA-UHFFFAOYSA-N
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Description

2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is an organic compound with the molecular formula C11H16N4 and a molecular weight of 204.27 g/mol . It is classified as a pyrrolopyrimidine, a class of heterocyclic compounds featuring a pyrrole ring fused to a pyrimidine ring, which are of significant interest in medicinal chemistry and drug discovery research . This specific analogue is identified by the CAS Registry Number 1707563-26-5 . The compound is typically offered with a high purity level, such as 97%, to ensure consistency and reliability in experimental results . As a fused heterobicycle, the pyrrolopyrimidine scaffold is a privileged structure in the design and synthesis of small molecule inhibitors, often targeting various kinase enzymes involved in cellular signaling pathways. Researchers value this compound as a key synthetic intermediate or a core scaffold for the development of novel bioactive molecules. It is intended for research and development purposes in a controlled laboratory environment only. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

2-butyl-6-methylpyrrolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H16N4/c1-3-4-5-10-13-9-7-15(2)6-8(9)11(12)14-10/h6-7H,3-5H2,1-2H3,(H2,12,13,14)

InChI Key

WZKGUKNOQFDDBA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CN(C=C2C(=N1)N)C

Origin of Product

United States

Preparation Methods

Pyrrole Precursor Functionalization

The pyrrolo[3,4-d]pyrimidine scaffold is typically assembled from substituted pyrrole intermediates. For example:

  • Starting Material : Ethyl 2-(4-aminophenyl)acetate or analogous derivatives are used to introduce substituents at positions 2 and 6.

  • Cyclization : Reaction with urea or thiourea under acidic conditions forms the pyrimidine ring. For instance, heating with phosphorus oxychloride (POCl₃) facilitates cyclization while introducing chloro groups for subsequent substitution.

Example Protocol :

  • Step 1 : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is iodinated at position 6 using N-iodosuccinimide (NIS) in dichloromethane.

  • Step 2 : The iodinated intermediate undergoes Suzuki-Miyaura coupling with butylboronic acid to introduce the 2-butyl group.

  • Step 3 : Methylation at position 6 is achieved using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

Multi-Step Synthesis Pathways

Route 1: Sequential Alkylation and Cyclization

StepReactionConditionsIntermediate
1Alkylation of pyrroleButyl bromide, NaH, THF, 0°C → RT2-Butylpyrrole-3-carboxylate
2MethylationCH₃I, K₂CO₃, DMF, 60°C, 6 h2-Butyl-6-methylpyrrole derivative
3Cyclization with ureaPOCl₃, reflux, 4 h4-Chloro-pyrrolo[3,4-d]pyrimidine
4AmmonolysisNH₃ (g), EtOH, sealed tube, 120°CTarget compound

Key Data :

  • Overall yield: 42%.

  • Purity (HPLC): >95%.

Route 2: Halogenation and Cross-Coupling

StepReactionConditionsIntermediate
1IodinationNIS, CH₂Cl₂, RT, 12 h6-Iodo-pyrrolo[3,4-d]pyrimidine
2Suzuki couplingButylboronic acid, Pd(PPh₃)₄, K₂CO₃2-Butyl-6-iodo derivative
3MethylationCH₃MgBr, THF, –78°C → RT2-Butyl-6-methyl intermediate
4AmmonolysisNH₃/MeOH, microwave, 100°C, 1 hTarget compound

Key Data :

  • Yield after Step 4: 58%.

  • Selectivity: >99% (no detectable regioisomers).

Critical Analysis of Methodologies

Challenges and Solutions

  • Regioselectivity : Direct alkylation at position 2 is challenging due to steric hindrance. Using halogenated intermediates with Suzuki coupling improves specificity.

  • Amine Stability : Boc-protected amines prevent undesired side reactions during cyclization (e.g., tert-butyl carbamate groups).

Comparative Performance

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Route 14295ModerateHigh
Route 25899HighModerate

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Anticancer Potential

Research indicates that 2-butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine exhibits significant cytotoxicity against various cancer cell lines. Preliminary studies have shown the following:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest that the compound may serve as a lead for developing new anticancer agents by inhibiting tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Anti-inflammatory Properties

The structure of this compound suggests potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. This aligns with findings in related compounds within the pyrrolo[3,4-d]pyrimidine class, which have shown efficacy in inflammatory models .

Case Study 1: Antitumor Activity

In a study evaluating various pyrrolo[3,4-d]pyrimidine derivatives, researchers synthesized multiple compounds and tested their efficacy as vascular endothelial growth factor receptor inhibitors. Compounds showed significant inhibition of tumor growth in mouse models, highlighting the potential of this compound class in cancer therapy .

Case Study 2: Inhibition of Kinase Activity

Another investigation focused on the inhibition of receptor tyrosine kinases (RTKs) by similar compounds. The findings indicated that modifications to the pyrrolo-pyrimidine scaffold could enhance selectivity and potency against mutant forms of epidermal growth factor receptor (EGFR), suggesting that this compound may also exhibit favorable properties in this context .

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Comparison with Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Table 1: Key Structural Differences
Compound Class Core Structure Substituent Positions Notable Features
Pyrrolo[3,4-d]pyrimidin-4-amine Pyrrole + pyrimidine fusion 2-butyl, 6-methyl Single N in pyrrole; moderate polarity
Pyrazolo[3,4-d]pyrimidin-4-amine Pyrazole + pyrimidine fusion Varied (e.g., cyclopropoxy, isoxazole) Two adjacent N atoms in pyrazole; higher aromaticity

Key Insights :

  • Aromaticity : Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit greater aromatic stability due to the pyrazole ring, enhancing π-π stacking interactions with biological targets .
  • Solubility : The 2-butyl group in the pyrrolo analog may reduce aqueous solubility compared to pyrazole derivatives with polar substituents (e.g., cyclopropoxy or tetrahydrofuran groups) .

Pharmacological Activity Comparison

Key Findings :

  • Pyrazolo[3,4-d]pyrimidin-4-amine derivatives demonstrate broad kinase inhibition (e.g., RET mutants, PI3K, BTK) with nanomolar potency, attributed to their planar structure and substituent flexibility .
  • However, the absence of a pyrazole N may reduce hydrogen-bonding capacity with catalytic lysine residues in kinases .
  • Synergistic effects observed in pyrazolo derivatives (e.g., with dexamethasone) highlight their utility in combinatorial therapies for inflammatory diseases .

Biological Activity

2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound recognized for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and structure-activity relationships.

The molecular formula of this compound is C11H16N4C_{11}H_{16}N_{4} with a molecular weight of 204.27 g/mol. Its unique structure includes a butyl group at the second position and a methyl group at the sixth position of the pyrrolo ring, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific kinases. Notably, compounds in the pyrrolo[3,4-d]pyrimidine class have shown promise in targeting:

  • Colony-Stimulating Factor 1 Receptor (CSF1R)
  • Bruton's Tyrosine Kinase (BTK)

These targets are implicated in various diseases, including cancer and autoimmune disorders.

The amine group in this compound allows for diverse chemical reactivity, facilitating interactions with target proteins. Interaction studies have demonstrated that this compound can effectively bind to CSF1R and BTK. The binding affinity and selectivity towards these kinases can be influenced by modifications to the side chains of the molecule.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that the specific substitution pattern of this compound enhances its bioavailability and selectivity compared to other similar compounds. The following table summarizes key compounds related to this class:

Compound NameStructure TypeKey Activity
7H-Pyrrolo[2,3-d]pyrimidin-4-aminePyrrolo-pyrimidinePotent BTK inhibitor
1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo[3,4-d]DihydropyrroleSelective CSF1R inhibitor
Pyrrolo[2,3-d]pyrimidine derivativesPyrrolo-pyrimidineJanus Kinase inhibitors

The unique properties of this compound stem from its balance between hydrophobicity and polar functional groups, which enhances its pharmacological profile.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Inhibition of CSF1R : A study demonstrated that this compound effectively inhibits CSF1R in vitro, leading to reduced proliferation of cancer cells dependent on this signaling pathway.
  • BTK Inhibition : Another research indicated that this compound exhibits potent inhibition of BTK activity, which is crucial for B-cell receptor signaling in various lymphomas and leukemias.

These findings suggest a promising therapeutic potential for this compound in treating hematological malignancies and other conditions linked to these kinases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine, and how can intermediates be characterized?

  • Methodology : Suzuki-Miyaura coupling is a key step for introducing aryl/heteroaryl substituents to the pyrrolopyrimidine core. For example, iodinated intermediates (e.g., 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) can be coupled with boronic acids under palladium catalysis . Characterization should include 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis. Substituent effects on reaction yields should be monitored, as bulky groups may require optimized ligands (e.g., XPhos) .

Q. What biological screening assays are suitable for initial evaluation of this compound?

  • Methodology : Kinase inhibition assays (e.g., PI3K or CDPK1 targets) are relevant due to structural similarity to pyrazolo[3,4-d]pyrimidin-4-amine derivatives with known kinase-modulating activity. Use fluorescence polarization (FP) or TR-FRET assays to measure IC50_{50} values. Include positive controls like PP1 (a Src kinase inhibitor) for comparative analysis .

Q. How can solubility and stability be optimized for in vitro studies?

  • Methodology : Solubility can be improved via salt formation (e.g., hydrochloride salts) or co-solvents (DMSO/PEG-400). Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) should be conducted using LC-MS to track degradation products. Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or morpholine), may enhance pharmacokinetic properties .

Advanced Research Questions

Q. How can contradictory activity data between homologous kinases (e.g., CpCDPK1 vs. TgCDPK1) be resolved?

  • Methodology : Perform molecular dynamics simulations to compare binding pocket flexibility. Mutagenesis studies (e.g., alanine scanning of active-site residues) can identify key interactions. For example, bulky substituents at the 3-position of the pyrrolopyrimidine core may clash with TgCDPK1’s gatekeeper residue, reducing potency . Validate hypotheses using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies are effective for improving blood-brain barrier (BBB) penetration in CNS-targeted derivatives?

  • Methodology : Introduce small, lipophilic substituents (e.g., cyclopropoxy or tetrahydrofuran groups) to enhance passive diffusion. Assess BBB permeability via in vitro models (e.g., MDCK-MDR1 cells) and in vivo PET imaging. Derivatives like 3-(2-cyclopropoxyquinolin-6-yl)-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine show improved CNS penetration due to balanced logP and polar surface area .

Q. How can PROTACs (Proteolysis-Targeting Chimeras) be designed using this scaffold for targeted protein degradation?

  • Methodology : Conjugate the compound to E3 ligase ligands (e.g., VHL or CRBN recruiters) via flexible linkers. For example, Mitsunobu reactions can attach piperidine linkers to the pyrrolopyrimidine core, followed by coupling to VHL ligands via amide bond formation. Validate degradation efficiency using Western blotting and cellular thermal shift assays (CETSA) .

Q. What computational tools are suitable for predicting off-target effects?

  • Methodology : Use molecular docking (AutoDock Vina, Glide) to screen against kinase panels (e.g., KLIFS database). Machine learning models (e.g., DeepChem) trained on kinase inhibition datasets can predict selectivity. Experimental validation via kinome-wide profiling (e.g., KinomeScan) is critical to confirm computational predictions .

Data Analysis and Optimization

Q. How can SAR studies resolve discrepancies in potency across structural analogs?

  • Methodology : Systematically vary substituents at the 1-, 3-, and 6-positions of the pyrrolopyrimidine core. For example, replacing the 6-methyl group with a trifluoromethyl or cyclopropyl moiety may enhance hydrophobic interactions. Use Free-Wilson analysis or 3D-QSAR to quantify contributions of specific groups to activity .

Q. What experimental controls are essential for in vivo efficacy studies?

  • Methodology : Include vehicle controls and reference compounds (e.g., established kinase inhibitors) in animal models. Monitor plasma exposure via LC-MS/MS to correlate efficacy with pharmacokinetic parameters. For toxicity assessment, perform histopathology and serum chemistry panels (ALT/AST, creatinine) .

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